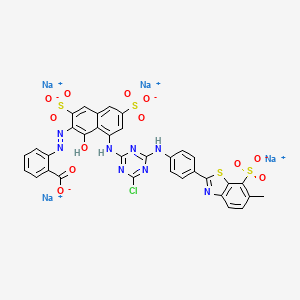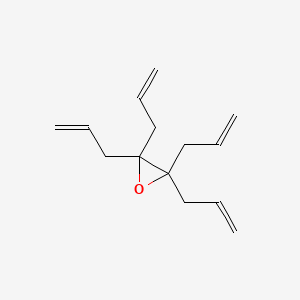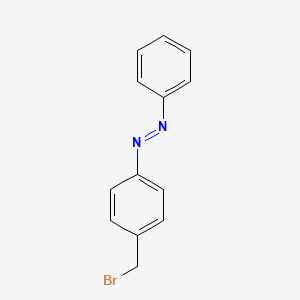
2-8-4-Chloro-6-4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenylamino-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-bis ulphonato-2-naphthylazobenzoate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-8-4-Chloro-6-4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenylamino-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-bis ulphonato-2-naphthylazobenzoate (sodium salt) is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure includes multiple aromatic rings, sulfonic acid groups, and azo linkages, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Diazotization: This step involves the conversion of aromatic amines into diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo linkage.
Sulfonation: Introduction of sulfonic acid groups into the aromatic rings to enhance solubility and stability.
Chlorination: Incorporation of chlorine atoms into the structure to achieve the desired chemical properties.
Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong conditions, leading to the formation of quinones and other oxidized products.
Reduction: The azo linkages can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles for substitution reactions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes. The azo linkages can undergo reduction in biological systems, leading to the release of aromatic amines, which can interact with cellular components. The chlorine atoms and aromatic rings contribute to its stability and reactivity, making it effective in various applications.
Comparación Con Compuestos Similares
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups. Similar compounds include:
Benzoic acid, 4-chloro-: Lacks the azo linkage and sulfonic acid groups, making it less soluble and less reactive in certain applications.
Benzoic acid, 2-chloro-: Similar in structure but lacks the complex azo and sulfonic acid functionalities, limiting its use in dye applications.
Benzoic acid, 2-chloro-, methyl ester: Contains a methyl ester group instead of the sodium salt, affecting its solubility and reactivity.
This compound’s unique structure allows for a wide range of applications, making it a valuable chemical in various fields.
Propiedades
Número CAS |
70209-93-7 |
|---|---|
Fórmula molecular |
C34H19ClN8Na4O12S4 |
Peso molecular |
987.2 g/mol |
Nombre IUPAC |
tetrasodium;2-[[8-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C34H23ClN8O12S4.4Na/c1-15-6-11-22-28(29(15)59(53,54)55)56-30(37-22)16-7-9-18(10-8-16)36-33-39-32(35)40-34(41-33)38-23-14-19(57(47,48)49)12-17-13-24(58(50,51)52)26(27(44)25(17)23)43-42-21-5-3-2-4-20(21)31(45)46;;;;/h2-14,44H,1H3,(H,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,36,38,39,40,41);;;;/q;4*+1/p-4 |
Clave InChI |
HMGBQRTWANMSHV-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
70209-93-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[2-(2-Pyridyl)ethyl]morpholine](/img/structure/B1615081.png)



